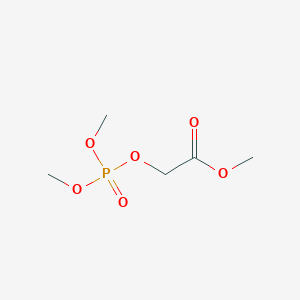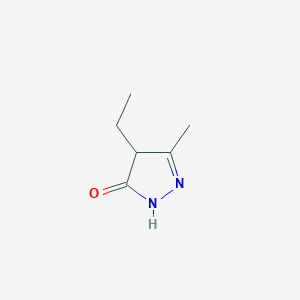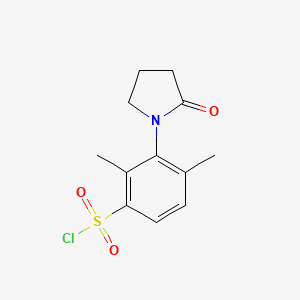
2,4,5-Trichlorphenylboronsäure
Übersicht
Beschreibung
2,4,5-Trichlorophenylboronic acid is a chemical compound with the CAS Number: 220210-55-9 and a molecular weight of 225.27 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichlorophenylboronic acid is represented by the linear formula C6H4BCl3O2 . The InChI code for this compound is 1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H .Physical And Chemical Properties Analysis
2,4,5-Trichlorophenylboronic acid is a solid substance under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Adsorption von Herbiziden
2,4,5-Trichlorphenylboronsäure wurde in der Studie über Adsorptionsverhalten von Herbiziden verwendet . Insbesondere wurde es zur Entfernung von 2,4,5-Trichlorphenoxyessigsäure (TCA) aus wässrigen Lösungen verwendet . Die Studie ergab, dass mit Epinephrin modifizierte mesoporöse Siliciumdioxid-Nanopartikel (Epi-MSNPs) das Potenzial haben, ein wiederverwendbares und nachhaltiges Adsorptionsmittel für die Entfernung von TCA aus kontaminierten Wasserquellen zu sein .
Sensoranwendungen
Boronsäuren, einschließlich this compound, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt . Sie wurden in verschiedenen Sensoranwendungen aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen verwendet . Diese Sensoranwendungen können homogene Assays oder heterogene Detektion sein .
Biochemische Werkzeuge
Boronsäuren wurden als biochemische Werkzeuge für verschiedene Zwecke verwendet . Dazu gehören die Interferenz in Signalwegen, Enzyminhibition und Zell-Delivery-Systeme .
Elektrophorese von glykierten Molekülen
Boronsäuren wurden zur Elektrophorese von glykierten Molekülen verwendet . Dies ermöglicht die Trennung und Analyse dieser Moleküle .
Baustoffe für Mikropartikel
Boronsäuren wurden als Baustoffe für Mikropartikel für analytische Methoden verwendet . Dies ermöglicht die Herstellung von Partikeln, die in verschiedenen analytischen Techniken eingesetzt werden können .
Kontrollierte Freisetzung von Insulin
Boronsäuren wurden in Polymeren für die kontrollierte Freisetzung von Insulin verwendet . Dies hat potenzielle Anwendungen in der Behandlung von Diabetes .
Safety and Hazards
Wirkmechanismus
Target of Action
2,4,5-Trichlorophenylboronic acid is an organoboron compound . It is commonly used as a boron reagent and ligand in organic synthesis . The primary targets of this compound are typically the reactants involved in the chemical reactions it catalyzes .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound, as a boron reagent, participates in transmetalation, a process where it transfers its organic group to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2,4,5-Trichlorophenylboronic acid participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
Organoboron compounds like this are generally known for their stability and environmental benignity . These properties can potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.
Result of Action
The result of the action of 2,4,5-Trichlorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,4,5-Trichlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound is relatively stable under normal conditions, but it may decompose under light or high temperature . Therefore, it is typically stored under inert gas (nitrogen or argon) at 2-8°C . Additionally, it should be handled with appropriate personal protective equipment to avoid exposure .
Eigenschaften
IUPAC Name |
(2,4,5-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYMKDSHNWQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400594 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220210-55-9 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220210559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,5-trichlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO53G07YGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4,5-Trichlorophenylboronic acid a crucial component in the synthesis of the Nav1.8 sodium channel modulator PF-1247324?
A1: 2,4,5-Trichlorophenylboronic acid acts as a key building block in the synthesis of PF-1247324. The research article describes its role in a potassium fluoride-promoted Suzuki−Miyaura coupling reaction. This reaction couples 2,4,5-Trichlorophenylboronic acid with methyl 6-amino-5-bromopyridine-2-carboxylate in the presence of a palladium catalyst []. This coupling is essential for constructing the final structure of PF-1247324, where the 2,4,5-trichlorophenyl group is directly attached to the pyridine ring. The researchers optimized this step by adding water to the reaction mixture, leading to complete and reliable coupling at room temperature with a high yield [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)





![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)